molecular formula C49H98N4O22 B13719471 N-(Azido-PEG10)-N-PEG10-t-butyl ester

N-(Azido-PEG10)-N-PEG10-t-butyl ester

Cat. No.: B13719471
M. Wt: 1095.3 g/mol
InChI Key: PGNBLTSHWDBSEU-UHFFFAOYSA-N
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Description

N-(Azido-PEG10)-N-PEG10-t-butyl ester: is a compound that features a polyethylene glycol (PEG) backbone with azide and t-butyl ester functional groups. This compound is often used in the field of click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG10)-N-PEG10-t-butyl ester typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material. This can be achieved by reacting a PEG derivative with a suitable reagent to introduce the azide group.

    Esterification: The final step involves the esterification of the PEG derivative with t-butyl ester. This can be achieved using t-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large-scale PEGylation using industrial reactors.

    Azidation: Introduction of the azide group using industrial-grade sodium azide and solvents.

    Esterification: Esterification using t-butyl chloroformate and industrial-grade bases.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.

    Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.

    Substituted Azides: The major products of substitution reactions are substituted azides.

Mechanism of Action

Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .

Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG4)-N-PEG4-t-butyl ester: This compound has a shorter PEG backbone but similar functional groups.

    N-(Azido-PEG6)-N-PEG6-t-butyl ester: This compound has a PEG backbone of intermediate length.

    N-(Azido-PEG12)-N-PEG12-t-butyl ester: This compound has a longer PEG backbone.

Uniqueness: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is unique due to its specific PEG length, which provides a balance between solubility and flexibility. The t-butyl ester group also offers specific reactivity that can be advantageous in certain synthetic applications .

Properties

Molecular Formula

C49H98N4O22

Molecular Weight

1095.3 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3

InChI Key

PGNBLTSHWDBSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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